molecular formula C21H27NO2 B12417239 Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5

Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5

Katalognummer: B12417239
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: NHPGNMPIYKRCJO-NENHSLSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 is a synthetic compound that belongs to the class of anabolic-androgenic steroids. It is structurally related to trenbolone, a well-known anabolic steroid. This compound is characterized by the presence of an oxime group at the 17th position, which is deuterated (d5), and an allyl group at the 17|A position. The compound is known for its potent anabolic properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the trienone core: This involves the cyclization of a suitable precursor to form the trienone structure.

    Introduction of the allyl group: The allyl group is introduced at the 17|A position through an allylation reaction.

    Formation of the oxime group: The oxime group is formed by reacting the ketone at the 17th position with hydroxylamine in the presence of a suitable base.

    Deuteration: The final step involves the deuteration of the oxime group to obtain the d5-labeled compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group back to the ketone or to an amine.

    Substitution: The allyl group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Amines, alcohols.

    Substitution products: Various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 is used in various scientific research applications, including:

    Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigating the effects of anabolic steroids on cellular processes and gene expression.

    Medicine: Researching potential therapeutic applications, such as muscle wasting diseases and hormone replacement therapy.

    Industry: Used in the development of new anabolic agents and performance-enhancing drugs.

Wirkmechanismus

The mechanism of action of Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The compound also interacts with other molecular targets and pathways, including:

    Estrogen receptors: Modulating estrogenic activity.

    Protein synthesis pathways: Enhancing protein synthesis in muscle cells.

    Metabolic pathways: Influencing lipid and carbohydrate metabolism.

Vergleich Mit ähnlichen Verbindungen

Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 is unique due to its specific structural modifications, which confer distinct properties compared to similar compounds. Some similar compounds include:

    Trenbolone: A potent anabolic steroid with similar core structure but lacking the oxime and allyl groups.

    Trendione: An androgen prohormone and metabolite of trenbolone, with a similar trienone core but different functional groups.

    Dienedione: Another synthetic anabolic steroid with a similar trienone structure but different substituents.

The unique modifications in this compound result in distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C21H27NO2

Molekulargewicht

330.5 g/mol

IUPAC-Name

(3E,8S,13S,14S,17R)-3-hydroxyimino-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H27NO2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22-24)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23-24H,1,4-7,9-10,12H2,2H3/b22-15+/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2

InChI-Schlüssel

NHPGNMPIYKRCJO-NENHSLSHSA-N

Isomerische SMILES

[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CC/C(=N\O)/C=C4CC[C@@H]23)C)O)[2H]

Kanonische SMILES

CC12C=CC3=C4CCC(=NO)C=C4CCC3C1CCC2(CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.